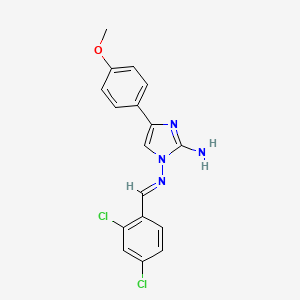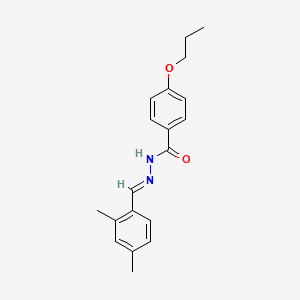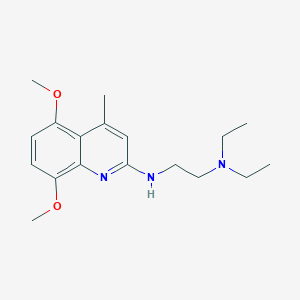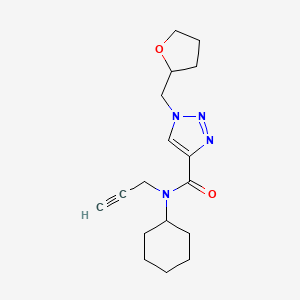![molecular formula C17H27NO3 B3859893 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methoxycyclohexanamine oxalate](/img/structure/B3859893.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methoxycyclohexanamine oxalate
Vue d'ensemble
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methoxycyclohexanamine oxalate, also known as methoxetamine (MXE), is a synthetic dissociative drug that is chemically related to ketamine and phencyclidine (PCP). MXE was first synthesized in the late 1990s and gained popularity as a recreational drug in the early 2010s. Despite its recreational use, MXE has also been studied for its potential therapeutic applications in scientific research.
Mécanisme D'action
MXE is a non-competitive NMDA receptor antagonist, which means that it blocks the activity of the NMDA receptor in the brain. This results in a dissociative state, where the user feels disconnected from their surroundings and experiences altered perceptions of reality. MXE also affects other neurotransmitter systems in the brain, including dopamine, serotonin, and GABA.
Biochemical and Physiological Effects
MXE has been shown to cause a range of biochemical and physiological effects in animal models. These include changes in brain activity, alterations in heart rate and blood pressure, and changes in body temperature. MXE has also been shown to have neuroprotective effects, which may be beneficial in the treatment of certain neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
MXE has several advantages for use in scientific research, including its potent and selective effects on the NMDA receptor, its ability to induce a dissociative state, and its potential therapeutic applications. However, MXE also has several limitations, including its potential for abuse and its lack of FDA approval for use in humans.
Orientations Futures
There are several future directions for research on MXE, including further studies on its potential therapeutic applications, investigations into its mechanism of action, and studies on its potential for abuse and addiction. Additionally, research is needed to determine the long-term effects of MXE use on the brain and body, as well as its potential for interactions with other drugs and medications.
Applications De Recherche Scientifique
MXE has been studied for its potential therapeutic applications in scientific research, particularly in the field of psychiatry. MXE has been shown to have antidepressant and anxiolytic effects in animal models, and may have potential as a treatment for depression and anxiety disorders in humans. MXE has also been studied for its potential use in treating addiction to other substances, such as opioids and alcohol.
Propriétés
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methoxycyclohexan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO3/c1-19-15-7-5-4-6-14(15)18-11-10-13-8-9-16(20-2)17(12-13)21-3/h8-9,12,14-15,18H,4-7,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGSMUKLNMPEAMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCCC1NCCC2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-(1H-benzimidazol-2-yl)-2-(3,4-dimethoxyphenyl)vinyl]benzamide](/img/structure/B3859815.png)


![N'-[1-(3,4-dimethylphenyl)ethylidene]cyclopropanecarbohydrazide](/img/structure/B3859848.png)

![N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-6-(3-methyl-1-piperidinyl)nicotinamide](/img/structure/B3859860.png)

![N-[2-oxo-2-phenyl-1-(1-piperidinyl)ethyl]-2-furamide](/img/structure/B3859869.png)
![2-[2-(2-fluorobenzylidene)hydrazino]-N-isobutyl-2-oxoacetamide](/img/structure/B3859875.png)

![8-methoxy-4-methyl-N-[2-(4-morpholinyl)ethyl]-2-quinolinamine](/img/structure/B3859897.png)
![N-(4-methoxyphenyl)-2-[2-(4-methylbenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3859915.png)
![2-methoxy-4-[2-(3-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 3-bromobenzoate](/img/structure/B3859921.png)
![4-[4-(4-ethylphenoxy)butyl]morpholine](/img/structure/B3859925.png)